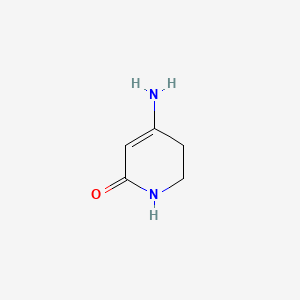

4-amino-5,6-dihydropyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,3-dihydro-1H-pyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c6-4-1-2-7-5(8)3-4/h3H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSXDCNMTTUCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744857 | |

| Record name | 4-Amino-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-32-6 | |

| Record name | 4-Amino-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-5,6-dihydropyridin-2(1H)-one

Introduction

The dihydropyridin-2(1H)-one scaffold is a significant heterocyclic motif present in a wide array of biologically active compounds and natural products. These structures serve as crucial intermediates in the synthesis of more complex molecules, particularly piperidine and pyridone alkaloids, which exhibit diverse pharmacological properties. This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for a specific derivative, 4-amino-5,6-dihydropyridin-2(1H)-one. While direct literature on the synthesis of this exact molecule is sparse, this document outlines a robust and scientifically grounded approach based on well-established chemical transformations and analogous structures.

This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and characterization of novel heterocyclic compounds. The methodologies described herein are designed to be both informative and practical for laboratory application.

Proposed Synthesis of 4-amino-5,6-dihydropyridin-2(1H)-one

The most logical and efficient synthetic strategy for the preparation of 4-amino-5,6-dihydropyridin-2(1H)-one involves the catalytic hydrogenation of its unsaturated precursor, 4-amino-pyridin-2(1H)-one. This approach is favored due to the commercial availability of the starting material and the high efficiency and selectivity of catalytic hydrogenation for the reduction of the pyridine ring.

Synthesis of the Precursor: 4-amino-pyridin-2(1H)-one

The starting material, 4-amino-pyridin-2(1H)-one, can be synthesized through various reported methods. One common approach involves the amination of a suitable pyridone derivative. For instance, a C4-selective amination of pyridines can be achieved through nucleophilic substitution of hydrogen, employing 4-pyridyl pyridinium salt intermediates that react with aqueous ammonia.[1]

Catalytic Hydrogenation to Yield 4-amino-5,6-dihydropyridin-2(1H)-one

The core of the proposed synthesis is the reduction of the pyridine ring in 4-amino-pyridin-2(1H)-one. Catalytic hydrogenation is a well-established method for this transformation. The reaction typically employs a platinum group metal catalyst, such as palladium on charcoal (Pd/C), under a hydrogen atmosphere.[2] The reaction is generally carried out in a suitable solvent, such as an aqueous solution, often in the presence of a base like sodium hydroxide, at a moderately elevated temperature.[2]

The proposed reaction scheme is as follows:

Figure 1: Proposed synthetic workflow for 4-amino-5,6-dihydropyridin-2(1H)-one.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-amino-pyridin-2(1H)-one in water, add a catalytic amount of 10% Palladium on charcoal (Pd/C).

-

Addition of Base: Add an aqueous solution of sodium hydroxide.

-

Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas. Pressurize the vessel with hydrogen and heat to approximately 50°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully filter through a pad of celite to remove the catalyst.

-

Purification: Neutralize the filtrate with an appropriate acid and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

In-depth Characterization

The structural elucidation and purity assessment of the synthesized 4-amino-5,6-dihydropyridin-2(1H)-one are crucial. A combination of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the product.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the protons of the dihydropyridinone ring. The aromatic signals of the starting material will be absent, and new signals corresponding to the methylene protons at positions 5 and 6 will appear in the aliphatic region. The proton at position 3 and the amine protons will also be observable. The chemical shifts and coupling constants will be indicative of the saturated ring system. For instance, in related aminopiperidine structures, the protons on the carbon atoms adjacent to the nitrogen typically appear in the range of 2.5-3.5 ppm.[3][4]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will corroborate the structural assignment. The spectrum should display signals for the carbonyl carbon (C2), the enamine carbon (C4), and the methylene carbons (C3, C5, and C6). The chemical shift of the carbonyl carbon in lactams is typically observed in the range of 170-180 ppm.[5] The signals for the sp² carbons of the starting pyridone will be replaced by signals for sp³ hybridized carbons in the product.[6][7]

| Predicted NMR Data | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C2=O | - | ~175 |

| C3-H₂ | ~2.5 (t) | ~35 |

| C4-NH₂ | - | ~150 |

| C5-H₂ | ~1.8 (m) | ~25 |

| C6-H₂ | ~3.2 (t) | ~45 |

| NH (ring) | ~7.5 (br s) | - |

| NH₂ | ~5.0 (br s) | - |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 4-amino-5,6-dihydropyridin-2(1H)-one.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of 4-amino-5,6-dihydropyridin-2(1H)-one is expected to show characteristic absorption bands for the N-H and C=O stretching vibrations.

-

N-H Stretching: The amino group (NH₂) and the lactam N-H will exhibit stretching vibrations in the region of 3200-3500 cm⁻¹.

-

C=O Stretching: A strong absorption band corresponding to the lactam carbonyl group should be observed around 1650-1680 cm⁻¹, which is characteristic for six-membered ring lactams.[8][9][10][11]

-

C=C Stretching: The presence of the enamine double bond will give rise to a stretching vibration around 1600-1640 cm⁻¹.

Figure 2: Workflow for the comprehensive characterization of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for this type of molecule.[12][13] The ESI mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺.

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecule, allowing for the determination of its elemental composition, which is a definitive confirmation of the chemical formula.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS can provide further structural information by breaking the molecule into smaller, characteristic fragments.[13]

| Technique | Expected Result |

| HRMS (ESI+) | [M+H]⁺ peak corresponding to the exact mass of C₅H₉N₂O⁺ |

Table 2: Expected Mass Spectrometry Data.

X-ray Crystallography

Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a crystalline compound.[14][15] If suitable crystals of 4-amino-5,6-dihydropyridin-2(1H)-one can be obtained, this technique will provide precise information on bond lengths, bond angles, and the conformation of the dihydropyridinone ring. The crystal packing and intermolecular interactions, such as hydrogen bonding involving the amino and lactam groups, can also be elucidated.[16]

Conclusion

This technical guide presents a well-reasoned and scientifically supported pathway for the synthesis and in-depth characterization of 4-amino-5,6-dihydropyridin-2(1H)-one. The proposed synthesis via catalytic hydrogenation of 4-amino-pyridin-2(1H)-one is a practical and efficient method. The comprehensive characterization protocol, employing a suite of modern analytical techniques including NMR, FT-IR, Mass Spectrometry, and X-ray Crystallography, will ensure the unambiguous confirmation of the structure and purity of the final product. This guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in medicinal chemistry and drug discovery.

References

-

Hernanz, A., & Navarro, R. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294. [Link]

-

ResearchGate. (2024). FTIR study of five complex β-lactam molecules. [Link]

-

ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and form II (green curves) under standard atmospheric pressure (100 KPa). [Link]

-

ResearchGate. (n.d.). Physical properties and FTIR spectral data of γ-lactams 4(a-h). [Link]

-

Shashi, R., Prasad, N. L., & Begum, N. S. (2020). One-Pot Synthesis of 1,4-Dihydropyridine Derivatives and Their X-Ray Crystal Structures: Role of Fluorine in Weak Interactions. Journal of Structural Chemistry, 61(6), 938–947. [Link]

-

Obydennov, D. L., et al. (2025). Novel Synthesis of 3-Amino-2-pyrones and 3-Hydroxy-4-pyridones via Double Ring-Opening Reactions of 4-Pyrone Epoxides with Amines. Synthesis, 57, 2683–2694. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). [Link]

-

Castillo, R., et al. (2007). Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR. ResearchGate. [Link]

-

CiteSeerX. (n.d.). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. [Link]

-

ResearchGate. (n.d.). FT IR-spectrum of methyl substituted β -lactum compound. [Link]

-

ResearchGate. (n.d.). Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a... [Link]

-

PubMed. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. [Link]

-

PubChem. (n.d.). 4-Piperidinamine. [Link]

-

FAO AGRIS. (n.d.). Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR. [Link]

-

ResearchGate. (2025). 4-Piperidone — A Synthon for Spiro-Heterocycles. [Link]

-

Chemistry Stack Exchange. (2015). Can 4-pyridones be synthesised analogously to 2-pyridones? [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

PubMed Central. (n.d.). X-ray crystallography. [Link]

-

PubChem. (n.d.). 4-Amino-1,2-dihydropyridin-2-one. [Link]

-

PubMed Central. (n.d.). The First Metal Complexes of 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione: Preparation, Physical and Spectroscopic Studies, and Preliminary Antimicrobial Properties. [Link]

-

SpectraBase. (n.d.). 4-Amino-1-benzylpiperidine - Optional[13C NMR] - Spectrum. [Link]

-

UCL Discovery. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. [Link]

-

PubChem. (n.d.). 4-aminopyridin-2(1H)-one-3,5,6-d3. [Link]

- Google Patents. (n.d.).

-

Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. [Link]

-

PubMed. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. [Link]

-

PubChem. (n.d.). 4-Amino-5-fluoropyridin-2(1H)-one. [Link]

-

National Institutes of Health. (n.d.). Photooxygenation of an Amino-Thienopyridone Yields a More Potent PTP4A3 Inhibitor. [Link]

-

MDPI. (n.d.). An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. [Link]

-

National Institutes of Health. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. [Link]

-

PubMed. (n.d.). Mass Spectrometric (MS) Analysis of Proteins and Peptides. [Link]

-

National Institutes of Health. (n.d.). Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. [Link]

-

Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. [Link]

-

CP Lab Safety. (n.d.). 4-amino-1, 2-dihydropyridin-2-one, min 97%, 100 grams. [Link]

Sources

- 1. Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US5066805A - Catalytic hydrogenation of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 3. 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR spectrum [chemicalbook.com]

- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-Piperidinopiperidine(4897-50-1) 13C NMR spectrum [chemicalbook.com]

- 8. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]

- 13. jchemrev.com [jchemrev.com]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-amino-5,6-dihydropyridin-2(1H)-one: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the heterocyclic compound 4-amino-5,6-dihydropyridin-2(1H)-one. While experimental data for this specific molecule is limited, this document synthesizes available information, including computed properties from robust databases, and extrapolates potential synthetic pathways, reactivity, and applications based on established knowledge of structurally related dihydropyridinone and aminopiperidinone scaffolds. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic and synthetic potential of this and similar molecules, highlighting both what is known and the opportunities for future investigation.

Introduction: The Dihydropyridinone Scaffold

The dihydropyridinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. These structures are valued for their conformational rigidity and ability to present substituents in well-defined spatial orientations, making them ideal for targeted interactions with biological macromolecules. This guide focuses on a specific derivative, 4-amino-5,6-dihydropyridin-2(1H)-one, a molecule that combines the structural features of a lactam with an enamine-like moiety, suggesting a rich and versatile chemical reactivity. Understanding the properties of this compound is a gateway to harnessing its potential in drug discovery and organic synthesis.

Physicochemical Properties of 4-amino-5,6-dihydropyridin-2(1H)-one

Definitive experimental data on the physicochemical properties of 4-amino-5,6-dihydropyridin-2(1H)-one is not extensively available in peer-reviewed literature. However, a combination of data from chemical suppliers and computational predictions from reliable sources such as PubChem provides a solid foundation for understanding its characteristics.[1]

A commercial supplier describes the compound as a white or almost colorless solid or liquid with a purity of 99.3%, and notes that it is stable but may be light-sensitive.[2]

Table 1: Physical and Chemical Properties of 4-amino-5,6-dihydropyridin-2(1H)-one

| Property | Value/Prediction | Source |

| Molecular Formula | C5H8N2O | PubChem[1] |

| Molecular Weight | 112.13 g/mol | PubChem[1] |

| Appearance | White or almost colorless solid or liquid | Shanghai T&W Pharmaceutical Co., Ltd.[2] |

| Purity | 99.3% | Shanghai T&W Pharmaceutical Co., Ltd.[2] |

| Stability | Stable, may be light sensitive | Shanghai T&W Pharmaceutical Co., Ltd.[2] |

| XLogP3-AA (Computed) | -1.2 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1] |

| Rotatable Bond Count (Computed) | 0 | PubChem[1] |

| Exact Mass (Computed) | 112.06366288 g/mol | PubChem[1] |

| Topological Polar Surface Area (Computed) | 55.1 Ų | PubChem[1] |

Note: The majority of the properties listed are computationally derived and should be confirmed by experimental analysis.

Synthesis and Reactivity

While a specific, documented synthesis for 4-amino-5,6-dihydropyridin-2(1H)-one is not readily found in the literature, its structure suggests several plausible synthetic strategies based on established methodologies for related aminopiperidinone and dihydropyridinone derivatives.

Postulated Synthetic Pathways

A logical approach to the synthesis of this target molecule could involve the cyclization of a suitably functionalized amino acid derivative. For instance, a strategy analogous to the synthesis of 4-substituted-3-aminopiperidin-2-ones could be adapted.[3] This would likely involve the preparation of a linear precursor containing the necessary amine, carbonyl, and a latent double bond functionality, followed by an intramolecular cyclization.

Another potential route could be the partial reduction of a corresponding aromatic pyridinone. The hydrogenation of pyridine derivatives is a well-established method for the synthesis of piperidines, and selective reduction could potentially yield the dihydropyridinone.[4]

Conceptual Experimental Protocol: A Hypothetical Synthesis

Disclaimer: The following protocol is a conceptual illustration and has not been experimentally validated for this specific compound. It is based on general principles of organic synthesis for related structures.

-

Starting Material: A suitable starting material could be a protected glutamic acid derivative, which provides the carbon backbone.

-

Functional Group Manipulation: The gamma-carboxylic acid could be converted to an amide, and the alpha-amino group would be protected. The alpha-carboxylic acid could then be reduced to an aldehyde.

-

Cyclization: An intramolecular condensation between the aldehyde and the gamma-amide, followed by dehydration, could form the dihydropyridinone ring.

-

Deprotection and Amination: The protecting group on the nitrogen would be removed, and a subsequent amination at the 4-position, possibly via an activated intermediate, would yield the final product.

Expected Chemical Reactivity

The chemical reactivity of 4-amino-5,6-dihydropyridin-2(1H)-one is dictated by its key functional groups: the cyclic lactam, the enamine-like system, and the primary amino group.

-

Oxidation: Dihydropyridine rings are known to be susceptible to oxidation to form the corresponding aromatic pyridine.[5][6] This reactivity is a key feature of the NADH coenzyme and is exploited in many biological and chemical systems.

-

Cycloaddition Reactions: The double bond in the dihydropyridine ring can participate in cycloaddition reactions, acting as an activated alkene.[7]

-

Electrophilic and Nucleophilic Attack: The enamine character of the double bond makes the C5 position susceptible to electrophilic attack, while the amino group is a primary nucleophile. The lactam carbonyl can also be targeted by strong nucleophiles.

Caption: Key reactivity pathways of the dihydropyridinone core.

Potential Applications in Drug Discovery

While there is no direct pharmacological data for 4-amino-5,6-dihydropyridin-2(1H)-one, the broader classes of aminopiperidines and dihydropyridinones are rich in biological activity. This suggests that the target compound could be a valuable building block or lead compound in several therapeutic areas.

-

Scaffold for Bioactive Molecules: The aminopiperidine motif is found in a variety of bioactive compounds, including CCR5 antagonists used as HIV-1 entry inhibitors.[8] The rigid structure of our target molecule could be used to design novel ligands for various receptors and enzymes.

-

Neuroprotective Agents: Certain 6-amino-1,4-dihydropyridines have been shown to prevent calcium overload and neuronal death, indicating potential applications in neurodegenerative diseases.[9]

-

Antimicrobial and Antifungal Agents: The piperidin-4-one scaffold, a related structure, has been used to develop compounds with significant antimicrobial and antifungal activity.[10]

Caption: Potential therapeutic applications based on related scaffolds.

Conclusion and Future Directions

4-amino-5,6-dihydropyridin-2(1H)-one represents a molecule of significant interest at the crossroads of synthetic and medicinal chemistry. While a comprehensive experimental characterization is currently lacking in the public domain, computational data and the well-documented chemistry of related compounds provide a strong basis for future research.

Key areas for future investigation include:

-

Development of a robust and scalable synthesis: An efficient synthetic route would unlock the potential of this molecule as a building block.

-

Full experimental characterization: Detailed spectroscopic (NMR, IR, MS) and physicochemical (melting point, solubility, pKa) data are needed.

-

Exploration of its reactivity: A systematic study of its behavior in various chemical transformations would be highly valuable.

-

Biological screening: Evaluation of its activity in a range of biological assays could uncover novel therapeutic applications.

This guide serves as a call to the scientific community to further investigate this promising, yet understudied, chemical entity.

References

-

Lee, Y., et al. (2005). Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. The Journal of Organic Chemistry, 70(15), 5946-53. [Link]

-

PubChem. (n.d.). 4-Amino-5,6-dihydropyridin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

López-Alarcón, C., et al. (2003). Reactivity of 1,4-dihydropyridines toward SIN-1-derived peroxynitrite. Pharmaceutical Research, 20(9), 1441-7. [Link]

-

Tu, S., et al. (2018). The unique reactivity of 5,6-unsubstituted 1,4-dihydropyridine in the Huisgen 1,4-diploar cycloaddition and formal [2 + 2] cycloaddition. Beilstein Journal of Organic Chemistry, 14, 1637-1645. [Link]

-

Shanghai T&W Pharmaceutical Co., Ltd. (n.d.). 4-amino-5,6-dihydropyridin-2(1H)-one. Retrieved from [Link]

-

D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7333. [Link]

-

Deng, J., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3825-8. [Link]

-

Pérez-González, A., et al. (2012). 1,4-Dihydropyridines: Reactivity of Nitrosoaryl and Nitroaryl Derivatives with Alkylperoxyl Radicals and ABTS Radical Cation. International Journal of Molecular Sciences, 13(10), 13316-32. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

León, R., et al. (2008). Synthesis of 6-amino-1,4-dihydropyridines that prevent calcium overload and neuronal death. European Journal of Medicinal Chemistry, 43(3), 668-74. [Link]

Sources

- 1. 4-Amino-5,6-dihydropyridin-2(1H)-one | C5H8N2O | CID 71303260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-amino-5,6-dihydropyridin-2(1H)-one, CasNo. SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]

- 3. Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactivity of 1,4-dihydropyridines toward SIN-1-derived peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The unique reactivity of 5,6-unsubstituted 1,4-dihydropyridine in the Huisgen 1,4-diploar cycloaddition and formal [2 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 6-amino-1,4-dihydropyridines that prevent calcium overload and neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

An In-depth Technical Guide to 4-amino-5,6-dihydropyridin-2(1H)-one: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 4-amino-5,6-dihydropyridin-2(1H)-one. Despite its absence as a readily available commercial product, its core structure represents a valuable scaffold in medicinal chemistry. This document details its chemical identity, proposes a robust synthetic pathway, predicts its key analytical characteristics, and explores the broader therapeutic relevance of the dihydropyridinone family. This guide is intended for researchers and professionals in drug discovery and development, offering foundational knowledge to stimulate further investigation into this and related molecular frameworks.

Compound Identification and Nomenclature

| Identifier | Value | Source |

| IUPAC Name | 4-amino-5,6-dihydropyridin-2(1H)-one | IUPAC Nomenclature |

| PubChem CID | 71303260 | |

| Molecular Formula | C₅H₈N₂O | PubChem |

| Molecular Weight | 112.13 g/mol | PubChem |

| Canonical SMILES | C1CC(=CC(=O)N1)N | PubChem |

The structure features a six-membered dihydropyridinone ring, which is a type of lactam (a cyclic amide). The key functionalities are an enamine system (an amino group attached to a carbon-carbon double bond) and a secondary amine within the lactam ring, which dictate its chemical behavior and synthetic accessibility.

Proposed Synthesis Pathway: A Logic-Driven Approach

While specific literature detailing the synthesis of 4-amino-5,6-dihydropyridin-2(1H)-one is scarce, a plausible and efficient route can be designed based on established methodologies for related heterocyclic systems. An intramolecular Wittig-type reaction provides a robust and versatile strategy.[1]

The proposed two-step synthesis starts from readily available precursors and is designed for high diastereospecificity and yield.

Step 1: Synthesis of N-(3-oxobutyl)chloroacetamide (Intermediate 1)

The synthesis begins with the acylation of 4-aminobutan-2-one with chloroacetyl chloride. 4-aminobutan-2-one can be sourced commercially or prepared from the Gabriel synthesis using potassium phthalimide and 4-chlorobutan-2-one to avoid over-alkylation of ammonia.

-

Rationale: The choice of N-(3-oxoalkyl)-chloroacetamide as the precursor is strategic.[1] The chloroacetamide moiety provides the electrophilic carbon for the Wittig reagent, while the ketone serves as the electrophilic partner for the intramolecular cyclization. This design ensures the formation of the desired six-membered ring.

Protocol:

-

Dissolve 4-aminobutan-2-one hydrochloride (1 eq.) in dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine (2.2 eq.) dropwise to neutralize the hydrochloride and act as a base.

-

Slowly add a solution of chloroacetyl chloride (1.1 eq.) in DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1.

Step 2: Intramolecular Wittig Cyclization to form 4-amino-5,6-dihydropyridin-2(1H)-one

This step involves the formation of a phosphonium salt followed by an intramolecular Wittig reaction to construct the dihydropyridinone ring.

-

Rationale: The intramolecular Wittig reaction is a powerful tool for heterocycle synthesis.[1] The ylide generated from the phosphonium salt will selectively attack the ketone carbonyl, and the subsequent elimination of triphenylphosphine oxide drives the reaction to completion, forming the stable, conjugated six-membered ring.

Protocol:

-

Dissolve N-(3-oxobutyl)chloroacetamide (Intermediate 1, 1 eq.) and triphenylphosphine (PPh₃, 1.1 eq.) in anhydrous acetonitrile.

-

Heat the mixture to reflux for 6-8 hours to form the phosphonium salt (Intermediate 2).

-

Cool the reaction mixture to room temperature and add a strong, non-nucleophilic base such as sodium methoxide (1.2 eq.) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to generate the ylide.

-

Stir the mixture at room temperature for 24 hours to facilitate the intramolecular cyclization.

-

Monitor the formation of the product by TLC or LC-MS.

-

Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

Predicted Analytical and Spectroscopic Profile

Characterization of the final product is critical for confirming its structure and purity. Based on the functional groups present, the following spectroscopic data are predicted.

| Technique | Predicted Observations |

| ¹H-NMR | - N-H (Amine): Broad singlet, ~5.0-6.0 ppm.- N-H (Lactam): Broad singlet, ~7.0-8.0 ppm.- Vinyl C-H: Singlet, ~4.5-5.0 ppm.- Methylene (C5-H₂): Triplet, ~2.4-2.6 ppm.- Methylene (C6-H₂): Triplet, ~3.2-3.4 ppm. |

| ¹³C-NMR | - Carbonyl (C2): ~165-170 ppm.- Vinyl (C4): ~150-155 ppm.- Vinyl (C3): ~95-100 ppm.- Methylene (C6): ~40-45 ppm.- Methylene (C5): ~25-30 ppm. |

| IR Spectroscopy | - N-H Stretch (Amine & Lactam): Broad band, 3200-3400 cm⁻¹.- C=O Stretch (Lactam): Strong, sharp peak, ~1660-1680 cm⁻¹.- C=C Stretch (Enamine): Medium peak, ~1600-1640 cm⁻¹.- N-H Bend (Amine): Medium peak, ~1560-1620 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 112.- Key Fragments: Loss of NH₃ (m/z = 95), loss of CO (m/z = 84), retro-Diels-Alder fragmentation patterns. |

-

NMR Rationale: The chemical shifts are predicted based on the electronic environment. The vinyl proton at C3 is expected to be upfield due to the electron-donating effect of the amino group. The methylene protons adjacent to the nitrogen (C6) will be deshielded compared to the C5 protons.

-

IR Rationale: The lactam carbonyl stretch appears at a lower wavenumber than a typical ketone due to amide resonance. The N-H stretching region will likely show a broad signal due to hydrogen bonding and the presence of two different N-H groups.[2] The enamine C=C stretch is also a characteristic feature.[3]

-

MS Rationale: The molecular ion peak is expected to be prominent. Common fragmentation pathways for pyridinones include the loss of small neutral molecules like carbon monoxide or ammonia, leading to stable cationic fragments.[4]

Applications in Drug Discovery and Development

While 4-amino-5,6-dihydropyridin-2(1H)-one itself is not an established therapeutic agent, its core scaffold is of significant interest in medicinal chemistry. Dihydropyridinone and the related dihydropyrimidinone (DHPM) heterocycles are considered "privileged structures" due to their ability to bind to a wide range of biological targets.

Established Biological Activities of the Dihydropyridinone Scaffold:

-

Anticancer Activity: Many DHPM derivatives exhibit potent anticancer properties.[5][6] The most famous example is Monastrol, which acts as a selective inhibitor of the Eg5 kinesin motor protein, leading to mitotic arrest and apoptosis in cancer cells.

-

Antimicrobial and Antiviral Agents: The scaffold has been incorporated into molecules with significant antibacterial and antiviral activities.[6][7]

-

Calcium Channel Blockers: Certain dihydropyridine derivatives are well-known calcium channel blockers used to treat hypertension. While the pyridinone is structurally distinct, related heterocycles share this activity.[5]

-

Anti-inflammatory Properties: The dihydropyridinone nucleus is found in compounds with anti-inflammatory effects.[5]

The 4-amino substitution on the dihydropyridinone ring provides a key vector for further chemical modification. The amino group can act as a hydrogen bond donor, a site for acylation, or a point of attachment for larger substituents to explore structure-activity relationships (SAR).

Conclusion and Future Directions

4-amino-5,6-dihydropyridin-2(1H)-one is a simple yet promising heterocyclic compound. While not extensively studied, its structural motifs are present in a wide array of biologically active molecules. This guide provides a foundational framework for its synthesis and characterization, based on established principles of organic chemistry. The true value of this molecule lies in its potential as a building block for creating libraries of more complex derivatives. Future research should focus on optimizing the proposed synthesis, performing thorough analytical characterization, and exploring its derivatization to probe its potential in various therapeutic areas, particularly in oncology and infectious diseases.

References

-

BioCrick. 5,6-Dihydropyridin-2(1H)-one | CAS:6052-73-9. Available from: [Link]

-

Fisyuk, A. S., et al. (2002). Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-Hexahydro-quinolin-2(1H)-ones by Intramolecular Wittig Reaction. Molecules, 7(12), 1-8. Available from: [Link]

-

Beena, K.P., Suresh, R., Rajasekaran, A., & Manna, P.K. (2017). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. ResearchGate. Available from: [Link]

-

Carneiro, Z. A., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 1694-1706. Available from: [Link]

-

Beena, K.P., et al. (2017). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. ResearchGate. Available from: [Link]

-

Fisyuk, A. S., et al. (2002). Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,7,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-Hexahydro-quinolin-2(1H)-ones by Intramolecular Wittig Reaction. ResearchGate. Available from: [Link]

-

Prajapati, S. M., et al. (2020). Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review. Current Organic Synthesis, 17(8), 603-625. Available from: [Link]

-

Fisyuk, A. S., & Poendaev, N. V. (1998). A new route for the synthesis of 5,6-dihydropyridin-2(1 H )-ones, 2-pyridones and (4-hydroxy-2-oxopiperid-3-yl) pyridinium chlorides by intramolecular cyclization of N-3-oxoalkylchloroacetamide derivatives. Mendeleev Communications, 8(1), 12-13. Available from: [Link]

-

Semantic Scholar. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. Available from: [Link]

-

Lawrence, R., et al. (1970). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1-4. Available from: [Link]

-

Hameed, A., et al. (2018). Complete assignment of 1H, 13C and 19F NMR spectra of (2E)-N,N'-dibenzylbut-2-enediamide and its fluoro-substituted derivatives. Magnetic Resonance in Chemistry, 56(10), 963-969. Available from: [Link]

-

Hameed, A., et al. (2018). Complete assignment of 1H, 13C and 19F NMR spectra of (2E)-N,N'-dibenzylbut-2-enediamide and its fluoro-substituted derivatives. ResearchGate. Available from: [Link]

-

Mandal, K. K. INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available from: [Link]

-

Manetti, F., et al. (2020). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 25(15), 3456. Available from: [Link]

-

Brown, P., et al. (1968). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 33(10), 3754-3758. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 856501. Available from: [Link]

-

Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amides. YouTube. Available from: [Link]

-

NIST. 2(1H)-Pyridinone. NIST WebBook. Available from: [Link]

-

Boschman, L., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9143-9152. Available from: [Link]

-

Chem LibreTexts. IR: amines. Available from: [Link]

-

Zhang, Y., et al. (2019). Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. Scientific Reports, 9(1), 3123. Available from: [Link]

-

Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

-

Pinto, M., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Chemistry, 3(1), 223-236. Available from: [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]

-

Zantioti-Chatzouda, E.-M., et al. (2022). Synthesis of 4-pyridones. Organic Chemistry Portal. Available from: [Link]

-

Harris, R. L. N., & Teitei, T. (1977). Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. Australian Journal of Chemistry, 30(3), 649-655. Available from: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available from: [Link]

Sources

- 1. Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-Hexahydro-quinolin-2(1H)-ones by Intramolecular Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 4-amino-5,6-dihydropyridin-2(1H)-one

Introduction: Elucidating the Structure of a Versatile Heterocycle

4-amino-5,6-dihydropyridin-2(1H)-one, a heterocyclic compound featuring a dihydropyridinone core, represents a scaffold of significant interest in medicinal chemistry and drug development. Its structural motifs, including a lactam, an enamine, and an amino group, offer multiple points for chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents. Accurate structural confirmation and purity assessment are paramount in the development of any new chemical entity. This guide provides an in-depth analysis of the key spectral characteristics of 4-amino-5,6-dihydropyridin-2(1H)-one, offering researchers a comprehensive reference for its identification and characterization using mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages high-quality predicted data, interpreted with field-proven expertise, to provide a reliable framework for its spectral analysis. The methodologies and interpretations presented herein are grounded in the fundamental principles of spectroscopy and extensive experience with analogous molecular structures.

Molecular Structure and Properties

-

Molecular Formula: C₅H₈N₂O[1]

-

Molecular Weight: 112.13 g/mol

-

Canonical SMILES: C1C(=O)NC(=CN1)N

I. Mass Spectrometry: Unveiling the Molecular Ion and Fragmentation Pathway

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For 4-amino-5,6-dihydropyridin-2(1H)-one, electron ionization (EI) would be a suitable technique for generating a mass spectrum.

Predicted Mass Spectrum Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Interpretation |

| 112 | [C₅H₈N₂O]⁺• | Molecular Ion (M⁺•) |

| 84 | [M - CO]⁺• | Loss of carbon monoxide from the lactam ring |

| 83 | [M - NH=CH₂]⁺ | Retro-Diels-Alder type fragmentation |

| 68 | [M - CO - NH₂]⁺ | Subsequent loss of an amino radical |

| 56 | [C₃H₄N]⁺ | Cleavage of the dihydropyridinone ring |

Interpretation of Fragmentation

The molecular ion peak (M⁺•) is expected to be observed at m/z 112, confirming the molecular weight of the compound. The fragmentation of 4-amino-5,6-dihydropyridin-2(1H)-one is anticipated to be driven by the presence of the lactam ring, the double bond, and the amino group.

A primary fragmentation pathway likely involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the lactam moiety, resulting in a fragment ion at m/z 84. Another characteristic fragmentation could be a retro-Diels-Alder (RDA) type reaction, leading to the expulsion of an ethenamine fragment and a cation at m/z 83. Further fragmentation of the m/z 84 ion through the loss of an amino radical (•NH₂) could yield an ion at m/z 68. Cleavage of the ring can also be expected, leading to smaller, stable cationic fragments, such as the one observed at m/z 56.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a volatile organic solvent, such as methanol or acetonitrile.

-

Instrument Setup:

-

Data Acquisition: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). Acquire the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the observed spectrum with the predicted fragmentation.

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted Infrared (IR) Spectrum Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3200-3100 | N-H stretch | Amide (Lactam) |

| 1680-1640 | C=O stretch | Amide (Lactam) |

| 1640-1590 | C=C stretch | Alkene |

| 1600-1550 | N-H bend | Primary Amine (-NH₂) |

| 1350-1250 | C-N stretch | Amine/Amide |

Interpretation of the IR Spectrum

The IR spectrum of 4-amino-5,6-dihydropyridin-2(1H)-one is expected to be dominated by several key absorptions. The presence of the primary amino group (-NH₂) should give rise to two distinct stretching bands in the 3400-3200 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. The N-H stretching of the lactam will likely appear as a broader band around 3200-3100 cm⁻¹.

A strong, sharp absorption band between 1680 and 1640 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the six-membered lactam ring. The C=C stretching of the enamine system is expected in the 1640-1590 cm⁻¹ region, potentially overlapping with the N-H bending vibration of the primary amine, which typically appears between 1600 and 1550 cm⁻¹. Finally, C-N stretching vibrations for both the amine and amide groups will be present in the fingerprint region, between 1350 and 1250 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Ensure the solid sample is dry and pure. No further preparation is typically needed for ATR analysis.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).[6]

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.[6]

-

Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Process the spectrum (e.g., baseline correction).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |

| ~7.5 - 8.0 | broad singlet | 1H | NH (Lactam) |

| ~5.5 - 6.0 | broad singlet | 2H | -NH₂ |

| ~4.8 | singlet | 1H | CH =C |

| ~2.8 | triplet | 2H | -CH₂ -CH₂- |

| ~2.2 | triplet | 2H | -CH₂-CH₂ -C=O |

Predicted ¹³C NMR Spectrum Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Proposed Assignment |

| ~170 | C =O (Lactam Carbonyl) |

| ~150 | C -NH₂ |

| ~95 | =C H- |

| ~30 | -C H₂-CH₂- |

| ~25 | -CH₂-C H₂-C=O |

Interpretation of NMR Spectra

¹H NMR: The proton spectrum is expected to show distinct signals for each type of proton in the molecule. The lactam N-H proton is anticipated to appear as a broad singlet in the downfield region (~7.5-8.0 ppm). The two protons of the primary amino group are also likely to be a broad singlet around 5.5-6.0 ppm. The vinylic proton (=CH-) should appear as a singlet around 4.8 ppm. The two methylene groups (-CH₂-) in the saturated part of the ring will be diastereotopic and are predicted to appear as two distinct triplets, one around 2.8 ppm (adjacent to the double bond) and the other around 2.2 ppm (adjacent to the carbonyl group).

¹³C NMR: The carbon spectrum will provide complementary information. The carbonyl carbon of the lactam is expected to be the most downfield signal, around 170 ppm. The carbon atom of the enamine double bond attached to the amino group should resonate at approximately 150 ppm, while the other vinylic carbon (bearing a hydrogen) will be further upfield, around 95 ppm. The two sp³ hybridized methylene carbons are predicted to appear at around 30 ppm and 25 ppm.

Caption: General Workflow for NMR Spectroscopic Analysis.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a small vial.[7][8][9][10][11][12] The choice of solvent is critical and depends on the solubility of the compound and the chemical shifts of interest.[9][13]

-

Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

-

-

Data Processing and Analysis:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals and determine their multiplicities.

-

Assign all proton and carbon signals to the corresponding atoms in the molecule, using 1D and 2D spectral data.

-

Conclusion

The comprehensive spectral analysis of 4-amino-5,6-dihydropyridin-2(1H)-one presented in this guide, based on a combination of predicted data and established spectroscopic principles, provides a robust framework for its unequivocal identification. The key spectral signatures—the molecular ion at m/z 112, the characteristic IR absorptions for the amine and lactam functionalities, and the distinct chemical shifts in the ¹H and ¹³C NMR spectra—serve as a reliable fingerprint for this molecule. By following the detailed experimental protocols, researchers and drug development professionals can confidently characterize this versatile heterocyclic building block, ensuring the integrity and quality of their scientific endeavors.

References

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Western University. (2013). NMR SAMPLE PREPARATION. Retrieved from [Link]

-

Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

-

University of California, Irvine. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample Preparation. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5,6-dihydropyridin-2(1H)-one. Retrieved from [Link]

-

SlideShare. (n.d.). Quadrupole mass spectrometer. Retrieved from [Link]

-

Wikipedia. (n.d.). Quadrupole mass analyzer. Retrieved from [Link]

-

Hiden Analytical. (2024). How a Quadrupole Mass Spectrometer Works. Retrieved from [Link]

-

Colorado State University. (n.d.). CASCADE. Retrieved from [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]

-

BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

-

University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

YouTube. (2023). IR Spectra Predicting Tools. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

University of California, Irvine Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for.... Retrieved from [Link]

- Unknown Source. (n.d.). How to select NMR solvent.

-

PubChem. (n.d.). 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]

-

Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5,6-dihydropyridin-2(1H)-one. Retrieved from [Link]

-

Reddit. (2023). IR spectrum predictor software. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1,2-dihydropyridin-2-one. Retrieved from [Link]

Sources

- 1. Quadrupole mass spectrometer | PPTX [slideshare.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. Mass Analyzer Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]

- 6. agilent.com [agilent.com]

- 7. organomation.com [organomation.com]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. sites.bu.edu [sites.bu.edu]

- 11. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 12. NMR Solvents [sigmaaldrich.com]

- 13. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]

Section 1: Prerequisite - Synthesis and Spectroscopic Confirmation

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-amino-5,6-dihydropyridin-2(1H)-one: From Synthesis to Structural Elucidation

This guide provides a comprehensive walkthrough for the complete crystal structure analysis of 4-amino-5,6-dihydropyridin-2(1H)-one, a heterocyclic scaffold of interest in medicinal chemistry. For researchers and drug development professionals, obtaining an unambiguous three-dimensional molecular structure is paramount for understanding structure-activity relationships (SAR), guiding lead optimization, and securing intellectual property. While the public crystallographic databases, such as the Cambridge Structural Database (CSD), contain a wealth of structural information on related compounds, this guide focuses on the practical workflow a scientist would follow to determine the novel structure of the title compound.[1][2][3][4][5]

We will proceed from the foundational steps of material synthesis and preliminary characterization to the intricate process of single-crystal X-ray diffraction, structure solution, refinement, and final analysis. Each section is designed to explain not just the protocol, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating methodology.

Before any crystallographic analysis can begin, the target compound must be synthesized in sufficient purity. The dihydropyridinone core is a key feature in various biologically active molecules.[6][7][8] The synthesis of the title compound can be approached through established methodologies in heterocyclic chemistry. A plausible route, adapted from protocols for similar pyridinones like the Finerenone intermediate, involves the cyclization of appropriate precursors.[9][10][11]

Following synthesis and purification (e.g., by column chromatography or recrystallization), the identity and purity of the bulk material must be rigorously confirmed. This is a critical quality control step; attempting to crystallize an impure substance is a common cause of failure.

Essential Spectroscopic Workflow:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: To confirm the presence and connectivity of all protons. The chemical shifts, coupling constants, and integrations should be consistent with the proposed structure of 4-amino-5,6-dihydropyridin-2(1H)-one.

-

¹³C NMR: To identify all unique carbon environments.

-

2D NMR (e.g., COSY, HSQC): To unambiguously assign proton and carbon signals and confirm the covalent framework.[12]

-

-

Mass Spectrometry (MS) : To verify the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred to confirm the elemental composition.[12]

-

Infrared (IR) Spectroscopy : To identify key functional groups, such as N-H stretches from the amine and amide, and the C=O stretch of the lactam ring.[13]

Only after these analyses confirm the correct molecular structure and a high degree of purity should one proceed to the crystallization stage.

Section 2: The Crystallization Imperative - Generating Analysis-Ready Single Crystals

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining molecular structure at atomic resolution.[14][15] However, its primary prerequisite and often the most significant bottleneck is the growth of high-quality single crystals.[16] The process is a blend of systematic screening and experienced intuition. The goal is to slowly bring a solution to a state of supersaturation, allowing molecules to self-assemble into a highly ordered, three-dimensional lattice.

Core Crystallization Methodologies

Several techniques are commonly employed, often in parallel, to screen for optimal crystallization conditions.[17][18] The choice of solvent is critical; ideal solvents dissolve the compound moderately and are sufficiently volatile for techniques like slow evaporation.[17]

| Technique | Description | Advantages | Disadvantages |

| Slow Evaporation | The compound is dissolved in a suitable solvent in a vial loosely covered to allow the solvent to evaporate over days or weeks.[17] | Simple setup, effective for many compounds. | Difficult to control rate; can lead to "showering" of microcrystals. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container inside a larger, sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent").[18] | Excellent control over the rate of supersaturation; requires very small amounts of sample. | More complex setup; solvent/anti-solvent pairs must be miscible. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[14] | Can produce very high-quality crystals; good for temperature-sensitive compounds. | Requires careful layering to avoid mixing; can be slow. |

| Anti-Solvent Addition | An anti-solvent is added dropwise to a stirred solution of the compound until turbidity is observed, followed by slight re-dissolution with the original solvent.[18] | Rapid screening method. | Often yields microcrystalline powder not suitable for SCXRD. |

Experimental Protocol: High-Throughput Crystallization Screening

-

Stock Solution Preparation : Prepare a concentrated stock solution of 4-amino-5,6-dihydropyridin-2(1H)-one in a solvent of good solubility (e.g., Methanol, DMF, or DMSO).

-

Screening Plate Setup : In a 96-well microplate, dispense a small aliquot (e.g., 1-2 µL) of the stock solution into each well.

-

Solvent/Anti-Solvent Addition : Using a liquid handling robot or multichannel pipette, add a variety of solvents and anti-solvents (e.g., water, ethanol, isopropanol, hexane, ethyl acetate, acetonitrile) to the wells.

-

Sealing and Incubation : Seal the plate and incubate at different temperatures (e.g., 4 °C and room temperature).

-

Microscopic Inspection : Regularly inspect the wells under a microscope over several weeks for the appearance of single, well-formed crystals with sharp edges and clear faces.

Caption: High-throughput crystallization screening workflow.

Section 3: Data Acquisition - Illuminating the Crystal with X-rays

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, the next step is to collect the X-ray diffraction data.[19] This process involves mounting the crystal on a goniometer and exposing it to a finely focused beam of monochromatic X-rays.[20] The crystal lattice diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.[21]

Workflow for Single-Crystal X-ray Data Collection

-

Crystal Selection & Mounting : Under a microscope, select a crystal with sharp edges and no visible cracks or defects. Mount it on a cryoloop using a cryoprotectant oil (to prevent ice formation) and flash-cool it in a stream of liquid nitrogen (typically at 100 K). This minimizes thermal motion and radiation damage.

-

Instrument Setup : The mounted crystal is placed on the diffractometer. The X-ray source (e.g., Mo or Cu Kα radiation) is activated.

-

Unit Cell Determination : A few initial diffraction images are collected to locate the diffraction spots. Software then indexes these spots to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.[19]

-

Data Collection Strategy : Based on the crystal system's symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to X-rays and recording the diffraction images.

-

Data Integration and Scaling : After collection, the raw image files are processed. The intensity of each diffraction spot is measured (integration), and corrections are applied for experimental factors like absorption and beam intensity variations (scaling).[19] The output is a reflection file containing a list of Miller indices (h,k,l) and their corresponding intensities and standard uncertainties.

Caption: Core components of a single-crystal X-ray diffractometer.

Section 4: Structure Solution and Refinement - From Data to Model

The processed diffraction data provides the intensities (related to the square of the structure factor amplitudes) but not the phases of the diffracted waves. This is the famous "phase problem" in crystallography.[22]

The Iterative Path to a Final Structure

-

Structure Solution : For small molecules like the title compound, direct methods are overwhelmingly successful. These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates.[22] These phases are combined with the measured amplitudes to calculate an initial electron density map.

-

Model Building : Peaks in the electron density map are interpreted as atomic positions. An initial molecular model is built by assigning atom types (C, N, O) to these peaks.

-

Structure Refinement : This is an iterative process of optimizing the atomic model to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[23] The most common technique is full-matrix least-squares refinement, which adjusts atomic coordinates, site occupancies, and displacement parameters (describing thermal motion) to minimize the difference between observed and calculated structure factor amplitudes.[22][24]

-

Difference Fourier Maps : After each refinement cycle, a difference electron density map is calculated.[23] This map reveals locations where the model is incomplete (positive peaks, e.g., missing hydrogen atoms) or incorrect (negative peaks). Hydrogen atoms are typically located in these maps and then refined using appropriate models.

-

Validation : The final model is validated using geometric checks (bond lengths, angles) and crystallographic figures of merit (R-factors). The R1 value is a measure of the agreement between the observed and calculated structure factor amplitudes; a value below 5% for high-quality data is considered excellent.

Caption: The iterative cycle of crystallographic structure solution and refinement.

Section 5: Structural Analysis and Complementary Insights

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF) containing the refined atomic coordinates, unit cell parameters, and other experimental details.[25] This file allows for a detailed analysis of the molecule's three-dimensional properties.

Key Areas of Structural Analysis:

-

Molecular Geometry : Precise bond lengths, bond angles, and torsion angles are determined, confirming the molecule's conformation in the solid state.

-

Intermolecular Interactions : The packing of molecules in the crystal lattice is analyzed to identify non-covalent interactions, such as hydrogen bonds, which are crucial for molecular recognition and crystal stability.[26] For 4-amino-5,6-dihydropyridin-2(1H)-one, one would expect strong hydrogen bonds involving the amino group (donor) and the lactam carbonyl oxygen (acceptor), potentially forming dimers or extended chains.

-

Stereochemistry : If chiral centers are present, their absolute configuration can be unambiguously determined.

Complementary Solid-State Characterization

While SCXRD provides the definitive structure of a single crystal, other techniques can offer valuable information about the bulk solid-state properties.

-

Thermal Analysis (DSC/TGA) : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques for characterizing the thermal stability of the compound.[27][28] DSC can identify melting points, phase transitions, and crystallization events, while TGA measures mass loss as a function of temperature, indicating decomposition or desolvation.[29][30][31] This is crucial for assessing the material's stability for pharmaceutical development.

-

Quantum Chemical Calculations : Computational methods, such as Density Functional Theory (DFT), can be used to complement the experimental results.[32][33] By performing a gas-phase geometry optimization, one can compare the calculated low-energy conformation with the experimentally observed solid-state structure, providing insight into the effects of crystal packing forces.[34][35][36]

Hypothetical Crystallographic Data Summary

The following table represents the type of data that would be generated and reported in a publication for 4-amino-5,6-dihydropyridin-2(1H)-one.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₅H₈N₂O | Confirms elemental composition. |

| Formula Weight | 112.13 | Molecular mass. |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |

| a, b, c (Å) | 8.5, 10.2, 6.1 | Unit cell dimensions. |

| α, γ (°) | 90 | Unit cell angles. |

| β (°) | 98.5 | Unit cell angle for monoclinic system. |

| Volume (ų) | 522.3 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R1 [I > 2σ(I)] | 0.045 | Agreement factor for observed vs. calculated data. |

| wR2 (all data) | 0.115 | Weighted agreement factor for all data. |

| Goodness-of-fit (S) | 1.05 | Indicates the quality of the refinement. |

Conclusion

The crystal structure analysis of a novel compound like 4-amino-5,6-dihydropyridin-2(1H)-one is a multi-stage process that requires careful execution and interpretation. From ensuring the purity of the synthesized material to meticulously growing single crystals and navigating the complexities of diffraction data analysis, each step is critical for a successful outcome. The resulting three-dimensional atomic model provides invaluable, unambiguous insights into the molecule's conformation and intermolecular interactions, which are essential for rational drug design, understanding physicochemical properties, and advancing chemical science.

References

- University of Southampton. Advanced crystallisation methods for small organic molecules. ePrints Soton.

- Mathematical Crystallography Class Notes. Crystal Structure Determination & Refinement.

- Chemical Society Reviews (RSC Publishing). (2023-03-01). Advanced crystallisation methods for small organic molecules.

- holodiag. (2022-11-17). TGA and DSC are key thermal analyses for solid state characterization.

- SPT Labtech. Chemical crystallization.

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1633–1640. Available at: [Link].

- Crystallization of small molecules.

- The Biochemist - Portland Press. (2021-05-28). A beginner's guide to X-ray data processing.

- Rowan Documentation. Quantum Chemistry.

- The University of Oklahoma. Structure Refinement.

-

Wikipedia. Quantum chemistry. Available at: [Link].

-

ResearchGate. (2025-08-07). Structure refinement: Some background theory and practical strategies. Available at: [Link].

- Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- ACS Central Science. (2017-06-14). New Tricks of the Trade for Crystal Structure Refinement.

- Rigaku. Single crystal X-ray diffraction.

-

Lab Manager. (2024-05-15). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available at: [Link].

- arXiv. (2024-11-08). Molecular Electronic Structure Calculation via a Quantum Computer.

- SERC (Carleton). (2007-05-17). Single-crystal X-ray Diffraction.

-

ResearchGate. (2019-01-01). Using of quantum-chemical calculations to molecular crystals studying. Available at: [Link].

- MooreAnalytical. Thermal Analysis- TGA/DSC.

- Saint Petersburg State University. Single crystal X-ray diffraction analysis.

-

Oxford Academic. (2015-05-28). 2 Crystal structure refinement. Available at: [Link].

- ACS Omega. (2022-06-02). Molecular Structure Optimization Based on Electrons–Nuclei Quantum Dynamics Computation.

-

Chemistry For Everyone. (2025-06-16). How Does DSC Complement Thermogravimetric Analysis (TGA)?. Available at: [Link].

- Chemistry LibreTexts. (2022-08-28). 2.8: Thermal Analysis.

- Google Patents. (2021-10-12). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

- Google Patents. (2020-09-10). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

-

Prabakaran, K., et al. (2013). Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate. Acta Crystallographica Section E, 69(Pt 11), o1648–o1649. Available at: [Link].

- Benchchem. Application Notes and Protocols: 4-Amino-5-methyl-2(1H)-pyridinone as a Key Intermediate in the Synthesis of Finerenone.

- The University of Manchester. (2017-01-01). CCDC 1519027: Experimental Crystal Structure Determination. Research Explorer.

- IUCr. (2019). Crystal structure and Hirshfeld surface analysis of 1,6-diamino-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile.

- Iowa Research Online. CCDC 2439985: Experimental Crystal Structure Determination.

- CCDC. Search - Access Structures.

-

PubChem. 4-Amino-1,2-dihydropyridin-2-one | C5H6N2O | CID 573530. Available at: [Link].

- New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2025-11-10). [Journal Name].

-

CCDC. CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link].

-

Babykala, C., et al. (2014). Crystal structure of 4-aminopyridinium 5-(5-chloro-2,4-dinitrophenyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate hemihydrate. Acta Crystallographica Section E, 70(Pt 3), o256–o257. Available at: [Link].

-

Mohamed, S. K., et al. (2015). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. Acta Crystallographica Section E, 71(Pt 1), o36–o37. Available at: [Link].

-

Kumar, A., Saxena, J. K., & Chauhan, P. M. S. (2008). Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. Medicinal Chemistry, 4(6), 577–585. Available at: [Link].

- CCDC. The Largest Curated Crystal Structure Database.

-

Gambacorta, G., & Baxendale, I. (2022). Spectroscopic dataset of Hedione's derivatives gathered during process development. Data in Brief, 45, 108693. Available at: [Link].

-

Moon, D., Hong, Y. P., & Choi, J. H. (2016). Spectroscopic characterization and molecular structure of 3,14-dimethyl-2,6,13,17-tetraazapentacyclo[16.4.0.1(2,17).1(6,13).0(7,12)]tetracosane. Acta Crystallographica Section C, 72(Pt 9), 701–704. Available at: [Link].

- Schrödinger. Hit to lead design of novel d-amino-acid oxidase inhibitors using a comprehensive digital chemistry strategy.

- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H- pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073.

-

Poondra, R. R., et al. (2013). Discovery of novel 1,4-dihydropyridine-based PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(4), 1104–1109. Available at: [Link].

-

Hanada, T., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10327–10341. Available at: [Link].

Sources

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. Research Portal [iro.uiowa.edu]

- 3. Search - Access Structures [ccdc.cam.ac.uk]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]